molecular formula C8H18O2 B14705599 Pentane, 1-(2-methoxyethoxy)- CAS No. 13343-99-2

Pentane, 1-(2-methoxyethoxy)-

Cat. No.: B14705599
CAS No.: 13343-99-2
M. Wt: 146.23 g/mol
InChI Key: OJTBQXZLANYDLF-UHFFFAOYSA-N
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Description

Pentane, 1-(2-methoxyethoxy)- is a branched alkane derivative where a 2-methoxyethoxy group (-O-CH₂-CH₂-O-CH₃) is attached to the terminal carbon of pentane. Its molecular formula is C₈H₁₈O₂, with a molecular weight of 146.23 g/mol. This compound belongs to the glycol ether family, characterized by ether linkages that enhance solubility in both polar and non-polar media.

Glycol ethers are widely used as solvents in industrial and laboratory settings due to their tunable polarity. The 2-methoxyethoxy group in this compound likely imparts moderate polarity, positioning it between non-polar alkanes (e.g., pentane) and polar solvents like dichloromethane .

Properties

CAS No.

13343-99-2

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

1-(2-methoxyethoxy)pentane

InChI

InChI=1S/C8H18O2/c1-3-4-5-6-10-8-7-9-2/h3-8H2,1-2H3

InChI Key

OJTBQXZLANYDLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentane, 1-(2-methoxyethoxy)- typically involves the reaction of pentanol with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of Pentane, 1-(2-methoxyethoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Oxidation Reactions

Key Reaction : Oxidation of the methoxyethoxy group or adjacent positions to form ketones.

Reaction Conditions and Mechanism

  • Reagents : Calcium hypochlorite (Ca(ClO)₂) in aqueous acetonitrile with acetic acid as an activator .

  • Temperature : Typically performed at 0°C to room temperature .

  • Product : Conversion of the methoxyethoxy group or adjacent carbons to ketones.

Example Reaction

A structurally similar compound, 4-methoxy-1-(2-methoxyethoxy)pentane, undergoes oxidation under these conditions to yield 5-(2-methoxyethoxy)pentan-2-one . While the exact oxidation of pentane, 1-(2-methoxyethoxy)- has not been explicitly studied, analogous conditions suggest potential ketone formation at adjacent positions.

Reaction TypeReagentsConditionsProductReference
OxidationCa(ClO)₂, acetonitrile, acetic acid0°C, 23–47 hKetone (e.g., 5-(2-methoxyethoxy)pentan-2-one)

Hydrolysis (General Ether Reactivity)

While not explicitly detailed in the provided sources, ethers like pentane, 1-(2-methoxyethoxy)- may undergo hydrolysis under acidic or basic conditions, cleaving the ether bond to form alcohols or carboxylic acids. This reaction is common for ethers but requires specific catalytic conditions (e.g., H₂SO₄ or NaOH).

Stability and Selectivity

The methoxyethoxy group exhibits stability under mild oxidation conditions, as demonstrated in the reaction of 4-methoxy-1-(2-methoxyethoxy)pentane, where oxidation targeted a methyl-substituted carbon rather than the ether itself . This suggests that selective oxidation of the pentane backbone may occur without direct disruption of the ether group.

Radical Reactivity

Comparison with Similar Compounds

Structural Analogs and Nomenclature

Compound Name Structure Key Features Evidence Reference
Pentane, 1-(2-methoxyethoxy)- CH₃-(CH₂)₃-CH₂-O-CH₂-CH₂-O-CH₃ Terminal methoxyethoxy group; C₈H₁₈O₂
1,1-Diethoxy pentane CH₃CH₂O-C(CH₂CH₂CH₃)₂-OCH₂CH₃ Two ethoxy groups on C1 of pentane
2-Pentene, 1-methoxy- CH₃O-CH₂-CH₂-CH=CH₂ Unsaturated methoxyalkene; C₆H₁₀O
Diethyl ether CH₃CH₂-O-CH₂CH₃ Simple symmetrical ether; C₄H₁₀O
Pentaglyme CH₃O-(CH₂CH₂O)₅-CH₃ Polyether with five ethoxy units

Physical and Chemical Properties

Table 1: Property Comparison
Property Pentane, 1-(2-methoxyethoxy)- 1,1-Diethoxy Pentane Diethyl Ether Pentaglyme
Molecular Weight 146.23 g/mol (calculated) 160.27 g/mol 74.12 g/mol 266.33 g/mol
Polarity Moderate Low (branched diether) Low High (polyether)
Boiling Point ~150–170°C (estimated) ~180–200°C 34.6°C >250°C
Solubility Miscible with polar/non-polar Limited in water Limited in water Water-miscible
Applications Solvent, intermediate Solvent, flavoring agent Extraction solvent High-boiling solvent
Key Observations:
  • Polarity : The methoxyethoxy group increases polarity compared to pentane but less than polyethers like Pentaglyme. This makes it suitable for extracting semi-polar compounds, akin to diethyl ether in .
  • Boiling Point : Higher than diethyl ether due to increased molecular weight and hydrogen bonding capacity.
  • Synthesis : Likely synthesized via Williamson ether synthesis, similar to methods in , where alcohols react with alkyl halides .

Functional Group Reactivity

  • Ether Linkages : The methoxyethoxy group enhances stability against nucleophiles but remains susceptible to acid-catalyzed cleavage, similar to diethyl ether .
  • Alkane Backbone : The pentane chain provides hydrophobicity, reducing water solubility compared to polyethers like Pentaglyme .

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